(2E)-3-(4-nitrophenyl)-N-[4-(thiophen-2-ylcarbonyl)phenyl]prop-2-enamide
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Overview
Description
(2E)-3-(4-Nitrophenyl)-N-[4-(thiophene-2-carbonyl)phenyl]prop-2-enamide is an organic compound characterized by its unique structure, which includes a nitrophenyl group, a thiophene ring, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-nitrophenyl)-N-[4-(thiophene-2-carbonyl)phenyl]prop-2-enamide typically involves a multi-step process. One common method includes the following steps:
Formation of the nitrophenyl intermediate: This step involves the nitration of a suitable aromatic precursor to introduce the nitro group.
Coupling with thiophene-2-carbonyl chloride: The nitrophenyl intermediate is then reacted with thiophene-2-carbonyl chloride in the presence of a base, such as triethylamine, to form the corresponding amide.
Formation of the prop-2-enamide: The final step involves the reaction of the intermediate with an appropriate reagent to introduce the prop-2-enamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-Nitrophenyl)-N-[4-(thiophene-2-carbonyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can facilitate substitution reactions.
Major Products
Oxidation: Nitro derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives where the nitro group is converted to an amino group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-3-(4-Nitrophenyl)-N-[4-(thiophene-2-carbonyl)phenyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (2E)-3-(4-nitrophenyl)-N-[4-(thiophene-2-carbonyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiophene ring can interact with biological macromolecules through π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Properties
Molecular Formula |
C20H14N2O4S |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
(E)-3-(4-nitrophenyl)-N-[4-(thiophene-2-carbonyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C20H14N2O4S/c23-19(12-5-14-3-10-17(11-4-14)22(25)26)21-16-8-6-15(7-9-16)20(24)18-2-1-13-27-18/h1-13H,(H,21,23)/b12-5+ |
InChI Key |
VDPVHYZUYOFOHW-LFYBBSHMSA-N |
Isomeric SMILES |
C1=CSC(=C1)C(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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